molecular formula C28H50N2O3 B12364876 (+)-Demethylxestospongin B

(+)-Demethylxestospongin B

Cat. No.: B12364876
M. Wt: 462.7 g/mol
InChI Key: DAHFKODECRYGAQ-WRRPKXNSSA-N
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Description

(+)-Desmethylxestospongin B is a naturally occurring compound derived from marine sponges It belongs to the class of xestospongins, which are known for their unique chemical structures and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Desmethylxestospongin B involves several steps, starting from readily available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of (+)-Desmethylxestospongin B typically involves large-scale synthesis using optimized synthetic routes. The process includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(+)-Desmethylxestospongin B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.

    Reduction: Reduction reactions can modify the functional groups, leading to new analogs.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions are typically derivatives of (+)-Desmethylxestospongin B with modified functional groups. These derivatives are often studied for their enhanced or altered biological activities.

Scientific Research Applications

(+)-Desmethylxestospongin B has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its effects on cellular processes, including calcium signaling and ion channel modulation.

    Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

    Industry: (+)-Desmethylxestospongin B is used in the development of new materials and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of (+)-Desmethylxestospongin B involves its interaction with specific molecular targets, such as ion channels and enzymes. The compound modulates calcium signaling pathways by inhibiting the release of calcium from intracellular stores. This modulation affects various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (+)-Desmethylxestospongin B include other xestospongins and related marine sponge-derived compounds. These compounds share structural similarities and often exhibit comparable biological activities.

Uniqueness

What sets (+)-Desmethylxestospongin B apart is its specific molecular structure, which confers unique biological properties. Its ability to selectively modulate calcium signaling pathways makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C28H50N2O3

Molecular Weight

462.7 g/mol

IUPAC Name

(1R,8R,10S,15S,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol

InChI

InChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2/t23-,24+,25+,26-,27-,28+/m0/s1

InChI Key

DAHFKODECRYGAQ-WRRPKXNSSA-N

Isomeric SMILES

C1CCC[C@@H]2CCN3CCC[C@@]([C@@H]3O2)(CCCCCC[C@@H]4CCN5CCC[C@@H]([C@@H]5O4)CC1)O

Canonical SMILES

C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O

Origin of Product

United States

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